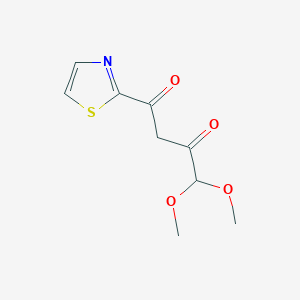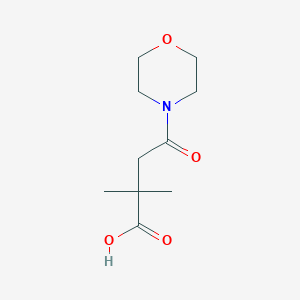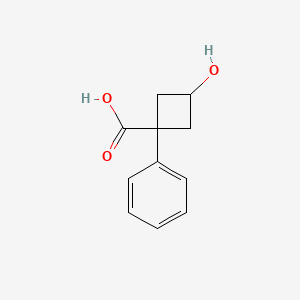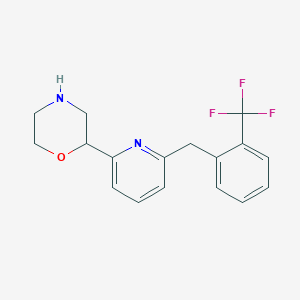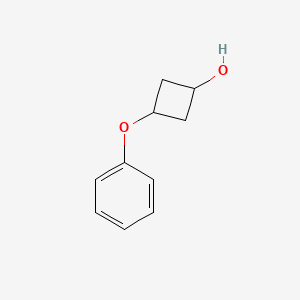
3-Phenoxycyclobutan-1-ol
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence in nature or its applications .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .Aplicaciones Científicas De Investigación
Medicine: Drug Delivery Systems
3-phenoxycyclobutan-1-ol: may play a role in the development of drug delivery systems due to its potential interaction with biological membranes. Its structure could be utilized to enhance the solubility and bioavailability of pharmaceuticals, particularly in the formulation of nanocarriers . These nanocarriers can be designed for targeted drug delivery, improving the efficacy of treatments with reduced side effects.
Agriculture: Plant Growth Regulation
In agriculture, compounds similar to 3-phenoxycyclobutan-1-ol are used as plant growth regulators. They can influence the hormonal balance in plants, leading to increased yield and improved resistance to abiotic stress . Research into the specific applications of 3-phenoxycyclobutan-1-ol could focus on its effects on plant hormone synthesis and its potential as a systemic fungicide.
Industrial Applications: Material Synthesis
Industrially, 3-phenoxycyclobutan-1-ol could be investigated for its role in the synthesis of new materials. Its chemical structure suggests potential use in the creation of polymers or as a precursor in organic synthesis processes . The compound’s properties might be harnessed to produce materials with specific characteristics, such as enhanced durability or chemical resistance.
Environmental Science: Pollutant Detection
In environmental science, 3-phenoxycyclobutan-1-ol could be explored for its use in the detection of pollutants. Its potential interaction with various contaminants could be leveraged to develop sensitive assays for monitoring environmental health . This application would be particularly valuable in the field of bioremediation, where accurate detection of pollutants is crucial.
Material Science: Advanced Material Properties
3-phenoxycyclobutan-1-ol: may contribute to material science by being part of the development of advanced materials with unique properties. Its molecular structure could be key in creating composites or coatings that enhance the performance of existing materials . Research could focus on its integration into materials that require specific optical, electrical, or mechanical properties.
Biochemistry: Antioxidant Research
Finally, in biochemistry, 3-phenoxycyclobutan-1-ol could be studied for its antioxidant properties. If it exhibits antioxidant activity, it could be used in the study of oxidative stress and its impact on biological systems . This research could lead to new insights into the prevention and treatment of diseases caused by oxidative damage.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenoxycyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYBVSIQKPPMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3r)-3-phenoxycyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



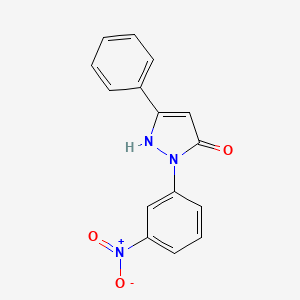

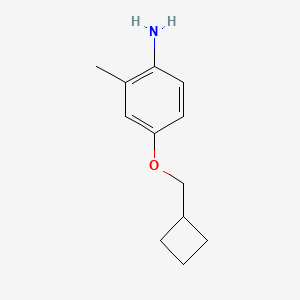
![1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1400085.png)
![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)


![4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B1400090.png)

